4-Methylbenzyl 6-phenyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-3-yl sulfide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methylbenzyl 6-phenyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-3-yl sulfide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is known to possess unique properties that make it suitable for use in scientific research, particularly in the fields of chemistry and biology.
Wirkmechanismus
The mechanism of action of 4-Methylbenzyl 6-phenyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-3-yl sulfide is not fully understood. However, it is believed that this compound works by inhibiting the activity of certain enzymes and proteins in the body.
Biochemical and Physiological Effects:
4-Methylbenzyl 6-phenyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-3-yl sulfide has been found to have several biochemical and physiological effects. This compound has been shown to possess anti-cancer properties, as well as anti-inflammatory and anti-microbial properties.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 4-Methylbenzyl 6-phenyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-3-yl sulfide in lab experiments include its unique properties, which make it suitable for use in various research applications. However, the limitations of using this compound include its complex synthesis process and the limited availability of the compound.
Zukünftige Richtungen
There are several future directions for research related to 4-Methylbenzyl 6-phenyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-3-yl sulfide. One potential area of research is the development of new synthesis methods that are more efficient and cost-effective. Another area of research is the identification of new applications for this compound, particularly in the fields of medicine and drug discovery. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential side effects.
In conclusion, 4-Methylbenzyl 6-phenyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-3-yl sulfide is a promising compound that has the potential to contribute significantly to scientific research in various fields. Its unique properties, anti-cancer, anti-inflammatory, and anti-microbial properties make it a valuable compound for future research. Further studies are needed to fully understand its mechanism of action and potential applications.
Synthesemethoden
The synthesis of 4-Methylbenzyl 6-phenyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-3-yl sulfide is a complex process that involves several steps. One of the most common methods used for the synthesis of this compound is the reaction between 4-methylbenzylamine, phenyl isothiocyanate, and 6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-3-one.
Wissenschaftliche Forschungsanwendungen
The unique properties of 4-Methylbenzyl 6-phenyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-3-yl sulfide make it suitable for use in various scientific research applications. This compound has been used in studies related to cancer research, drug discovery, and chemical synthesis.
Eigenschaften
Produktname |
4-Methylbenzyl 6-phenyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-3-yl sulfide |
---|---|
Molekularformel |
C24H20N4OS |
Molekulargewicht |
412.5 g/mol |
IUPAC-Name |
3-[(4-methylphenyl)methylsulfanyl]-6-phenyl-6,7-dihydro-[1,2,4]triazino[5,6-d][3,1]benzoxazepine |
InChI |
InChI=1S/C24H20N4OS/c1-16-11-13-17(14-12-16)15-30-24-26-23-21(27-28-24)19-9-5-6-10-20(19)25-22(29-23)18-7-3-2-4-8-18/h2-14,22,25H,15H2,1H3 |
InChI-Schlüssel |
BKEDGWZQHDMHMI-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)CSC2=NC3=C(C4=CC=CC=C4NC(O3)C5=CC=CC=C5)N=N2 |
Kanonische SMILES |
CC1=CC=C(C=C1)CSC2=NC3=C(C4=CC=CC=C4NC(O3)C5=CC=CC=C5)N=N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.